4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
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Overview
Description
4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is a useful research compound. Its molecular formula is C14H14ClN3O2S and its molecular weight is 323.8. The purity is usually 95%.
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Scientific Research Applications
Potential Anti-Tubercular Applications
A study by Nimbalkar et al. (2018) describes the synthesis of novel derivatives of benzamide, which includes compounds structurally related to 4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated promising activity with IC50 values of less than 1 µg/mL, suggesting potential applications in tuberculosis treatment (Nimbalkar et al., 2018).
Role in Medicinal Chemistry
Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a class of compounds that includes structures similar to this compound. These compounds have been identified for their potential biological applications, particularly in medicinal chemistry, due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Antimicrobial and Antifungal Activities
Karanth et al. (2018) explored the synthesis of novel Schiff base benzamides, closely related to the chemical structure of interest. These compounds exhibited potent antimicrobial and antifungal activities, highlighting their potential for pharmaceutical applications in treating bacterial and fungal infections (Karanth et al., 2018).
Anticancer Evaluation
Research by Salahuddin et al. (2014) involved synthesizing compounds structurally related to this compound, with a focus on their in vitro anticancer evaluation. These compounds showed varying degrees of activity against breast cancer cell lines, indicating potential therapeutic applications in oncology (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzymatic activity of SDH, disrupting the citric acid cycle and energy production within the cell .
Result of Action
The inhibition of SDH by this compound leads to a disruption in the citric acid cycle and a decrease in ATP production . This results in energy deprivation within the cell, which can lead to cell death. The compound has shown significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .
Properties
IUPAC Name |
4-chloro-N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-14(11(7)13(20)18-16)17-12(19)9-3-5-10(15)6-4-9/h3-6H,16H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORPUMYFSEYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.